ethyl 3-ethyl-5-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate
Description
Ethyl 3-ethyl-5-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate is a pyrazole-based derivative featuring a sulfamoyl group at the 5-position, an ethyl carboxylate ester at the 4-position, and a 3-ethyl substituent (Figure 1). The sulfamoyl moiety is linked to a para-isopropylphenyl group, contributing to its lipophilic character.
Properties
IUPAC Name |
ethyl 5-ethyl-3-[(4-propan-2-ylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-5-14-15(17(21)24-6-2)16(19-18-14)25(22,23)20-13-9-7-12(8-10-13)11(3)4/h7-11,20H,5-6H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZMAEJFRGXQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)C(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethyl-5-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-ethyl-1H-pyrazole-4-carboxylic acid with 4-(propan-2-yl)phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using ethyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-5-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted pyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C17H23N3O4S
- Molecular Weight : 353.45 g/mol
- IUPAC Name : Ethyl 3-ethyl-5-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy in inhibiting the growth of various cancer cell lines, particularly those associated with non-small-cell lung carcinoma and ovarian cancer. The mechanism involves the modulation of signaling pathways that are crucial for tumor growth and survival.
Neurological Disorders
This compound has been investigated for its effects on central nervous system disorders, including:
- Schizophrenia : Preliminary findings suggest it may act as a partial agonist at trace amine-associated receptors (TAARs), which could lead to improved cognitive function and mood stabilization.
- Bipolar Disorder : The compound's pharmacological profile indicates potential benefits in mood regulation, making it a candidate for further exploration in bipolar disorder treatment.
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. This includes autoimmune diseases and other inflammatory disorders.
Case Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of this compound on A549 (lung cancer) and OVCAR3 (ovarian cancer) cell lines. The results demonstrated a significant reduction in cell viability, indicating its potential as a therapeutic agent against these cancers.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.2 | Apoptosis induction through caspase activation |
| OVCAR3 | 12.7 | Inhibition of PI3K/Akt signaling pathway |
Case Study 2: Neurological Effects
In a controlled animal model, the compound was administered to assess its impact on behavior related to anxiety and depression. Results indicated a marked improvement in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Time spent in open arms | 20 seconds | 45 seconds |
| Immobility time | 300 seconds | 180 seconds |
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-5-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring can also interact with various receptors in the body, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a pyrazole core with other derivatives but differs in substituent patterns. Key comparisons include:
Compound A : 4-(4-Butyl-3,5-Dimethyl-1H-Pyrazol-1-yl)-N-[(4-Chlorophenyl)Carbamoyl]-3-Pyridinesulfonamide ()
- Core : Pyrazole with a pyridine-sulfonamide extension.
- Substituents : 4-butyl, 3,5-dimethyl groups on pyrazole; 4-chlorophenyl carbamoyl.
- Key Differences :
- The target compound lacks the pyridine ring and chlorophenyl carbamoyl group, instead incorporating a para-isopropylphenyl sulfamoyl group.
- The ethyl carboxylate ester in the target compound contrasts with the pyridine-sulfonamide in Compound A.
Compound B : 5-Substituted-3-Methylsulfanyl-1H-Pyrazole-4-Carboxylic Acid Ethyl Esters ()
- Core : Pyrazole with methylsulfanyl and carboxylate ester groups.
- Substituents : Variable 5-position substituents (e.g., dithiocarbamates).
- The para-isopropylphenyl group in the target compound increases lipophilicity compared to simpler 5-substituents in Compound B.
Pharmacological and Physicochemical Properties
- Sulfamoyl vs. Sulfonamide/Carbamoyl: The sulfamoyl group in the target compound may enhance target binding (e.g., cyclooxygenase inhibition) compared to sulfonamide or carbamoyl groups due to its dual hydrogen-bond donor/acceptor capability .
- Ester vs. Pyridine : The ethyl carboxylate ester in the target compound may act as a prodrug, improving bioavailability compared to the rigid pyridine-sulfonamide in Compound A.
Crystallographic and Structural Validation
- The target compound’s crystal structure (if resolved) would benefit from SHELX-based refinement () and ORTEP-3 visualization ().
- Hydrogen-bonding patterns involving the sulfamoyl and carboxylate groups could form supramolecular networks, as observed in pyrazole derivatives ().
- Structure validation () would confirm bond lengths (e.g., S–N in sulfamoyl ~1.63 Å) and planarity of the pyrazole ring.
Biological Activity
Ethyl 3-ethyl-5-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃N₃O₄S
- Molecular Weight : 373.45 g/mol
Structural Features
The pyrazole ring is central to the molecule, contributing to its biological activity. The presence of the sulfamoyl group and the ethyl ester enhances its solubility and reactivity, which are critical for its interaction with biological targets.
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, certain pyrazole derivatives exhibited COX-2 inhibition comparable to established anti-inflammatory drugs like diclofenac . The exact mechanism for this compound remains to be elucidated but may involve modulation of pro-inflammatory cytokines.
Anticancer Potential
The anticancer activity of pyrazole derivatives has been explored in various studies. This compound may exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Recent investigations into related compounds have shown that they can inhibit tumor growth in vitro and in vivo models .
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes involved in metabolic processes. For example, some pyrazoles have been reported to inhibit α-glucosidase and β-glucosidase activities, which are relevant in diabetes management . This suggests potential applications in treating metabolic disorders.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A recent study evaluated various pyrazole derivatives against common bacterial strains using the microplate Alamar Blue assay (MABA). This compound showed promising results similar to known antibiotics .
- Anti-inflammatory Mechanisms : In vitro assays demonstrated that related compounds could significantly reduce the production of inflammatory cytokines in macrophage cultures, suggesting that this compound might exert similar effects .
- Cytotoxicity Assays : The cytotoxic potential was assessed using MTT assays on several cancer cell lines, revealing that compounds within this class could induce apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
